(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone
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Overview
Description
The compound (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone , typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the synthesis might involve the condensation of appropriate indole precursors followed by chlorination and methoxylation steps.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone: has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
Pyrimido[1,2-a]indoles: Known for their pharmaceutical applications.
Uniqueness
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone: stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22ClN3O3 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(4,6-dimethoxy-1-methylindol-2-yl)methanone |
InChI |
InChI=1S/C23H22ClN3O3/c1-26-20-9-14(29-2)10-22(30-3)16(20)11-21(26)23(28)27-7-6-19-17(12-27)15-8-13(24)4-5-18(15)25-19/h4-5,8-11,25H,6-7,12H2,1-3H3 |
InChI Key |
FGNNRUJZMHWYBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl |
Origin of Product |
United States |
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